

potential off-target effects of NPPM 6748-481

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Compound of Interest

Compound Name: NPPM 6748-481

Cat. No.: B1681829

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Technical Support Center: NPPM 6748-481

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of **NPPM 6748-481**. Below you will find frequently asked questions and troubleshooting guides to facilitate your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary target and mechanism of action of **NPPM 6748-481**?

A1: **NPPM 6748-481** is a selective small molecule inhibitor of the yeast phosphatidylinositol transfer protein (PITP), Sec14.^{[1][2][3]} Its mechanism of action involves binding to the phospholipid-binding pocket of Sec14, which prevents subsequent cycles of lipid exchange.^[4] This inhibition disrupts phosphoinositide signaling pathways that are crucial for membrane trafficking through the trans-Golgi Network (TGN) and endosomal compartments in yeast.^[4]

Q2: How specific is **NPPM 6748-481** for its target?

A2: In the context of *Saccharomyces cerevisiae* (yeast), **NPPM 6748-481** demonstrates a high degree of specificity. Studies have shown it has exquisite targeting specificity for Sec14 when compared to other closely related Sec14-like PITPs (Sfh1-Sfh5).^{[2][4]} In fact, research indicates that Sec14 is the sole essential target of **NPPM 6748-481** in yeast.^{[1][5]}

Q3: Are there any known off-target effects of **NPPM 6748-481**?

A3: The available scientific literature has not reported significant off-target effects of **NPPM 6748-481** in yeast. Its specificity has been highlighted by its lack of inhibition of other yeast PITPs, such as Sfh1, even at concentrations significantly higher than its IC50 for Sec14.^[2] However, comprehensive off-target screening in mammalian cells or against broad panels of proteins (e.g., kinase screens) has not been published. Therefore, the potential for off-target effects in systems other than yeast is currently unknown.

Q4: Can **NPPM 6748-481** be used in mammalian cell culture experiments?

A4: While **NPPM 6748-481** is well-characterized in yeast, its effects and specificity in mammalian cells have not been documented in the reviewed literature. Researchers planning to use this compound in mammalian systems should proceed with caution and are advised to perform validation experiments to determine its efficacy, potency, and potential off-target effects on mammalian PITPs and other proteins.

Q5: What are the recommended storage conditions for **NPPM 6748-481**?

A5: For long-term storage, the stock solution of **NPPM 6748-481** should be stored at -80°C for up to 6 months. For shorter periods, it can be stored at -20°C for up to one month, preferably under a nitrogen atmosphere.^[1]

Troubleshooting Guide

Observed Issue	Potential Cause	Recommended Action
No effect on yeast growth or signaling pathway of interest at expected concentrations.	1. Compound degradation: Improper storage may have led to reduced activity. 2. Resistant yeast strain: The yeast strain may have mutations in the SEC14 gene. [4] [5] 3. Experimental conditions: Suboptimal assay conditions (e.g., pH, temperature).	1. Verify compound integrity: Use a fresh aliquot of the compound. Confirm proper storage conditions were maintained. 2. Sequence the SEC14 gene: Check for known resistance-conferring mutations. 3. Optimize assay parameters: Review and optimize the experimental protocol.
Unexpected phenotype observed in yeast, inconsistent with Sec14 inhibition.	1. Unknown off-target effect: Although highly specific in yeast, a previously uncharacterized off-target interaction is possible. 2. Metabolic conversion: The compound may be metabolized into an active or inactive form.	1. Perform "bypass Sec14" mutant control: Use yeast strains with <i>cki1Δ</i> or <i>kes1Δ</i> mutations, which should be indifferent to Sec14 inhibition. If the phenotype persists, it is likely an off-target effect. [2] 2. Use an inactive analog: Compare results with an inactive control compound like 5564-701 to rule out non-specific effects. [2]
Cytotoxicity or other unexpected effects observed in a non-yeast (e.g., mammalian) system.	1. Off-target activity: The compound may be interacting with one or more proteins in the experimental system. 2. General cellular toxicity: The compound may have inherent cytotoxic properties unrelated to a specific target.	1. Perform a dose-response curve: Determine the concentration range for the desired effect versus toxicity. 2. Conduct target engagement assays: If a potential off-target is hypothesized, use techniques like cellular thermal shift assays (CETSA) to confirm binding. 3. Profile against a kinase/protein panel: For comprehensive analysis,

consider screening the compound against a broad panel of targets.

Quantitative Data Summary

The following tables summarize the inhibitory potency of **NPPM 6748-481** and related compounds on yeast Sec14.

Table 1: In Vitro Inhibitory Concentration (IC50) of NPPMs against Sec14

Compound	IC50 (nM)
NPPM 6748-481	211 ± 19[6]
NPPM 67170-49	175 ± 26[6]
NPPM 4130-1276	283 ± 30[6]

| 5564-701 (inactive control) | > 100,000[6] |

Table 2: In Vivo Half-Maximal Inhibitory Concentration (IC50) for Yeast Growth

Yeast Strain	Compound	IC50 (μM)
Wild-Type (WT)	NPPM 6748-481	2.9 ± 0.6[2]
SEC14P-136 (reduced Sec14 levels)	NPPM 6748-481	0.44 ± 0.16[6]

| Wild-Type (WT) | 5564-701 (inactive control) | > 200[6] |

Experimental Protocols

Protocol 1: In Vitro [3H]-PtdIns Transfer Assay

This protocol is to determine the in vitro inhibitory effect of **NPPM 6748-481** on Sec14-mediated phosphatidylinositol (PtdIns) transfer.

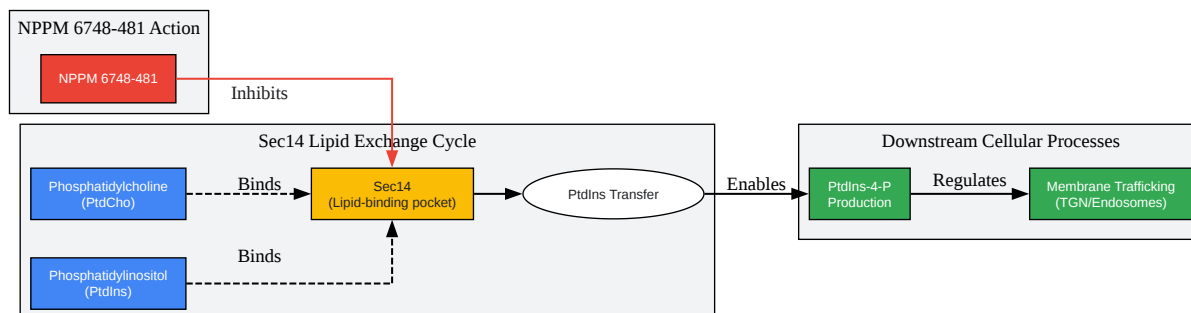
Materials:

- Purified recombinant Sec14 protein
- **NPPM 6748-481** stock solution (in DMSO)
- [3H]-PtdIns
- Donor membranes (e.g., rat liver microsomes containing [3H]-PtdIns)
- Acceptor membranes (e.g., liposomes)
- Assay buffer (e.g., 25 mM Na₂HPO₄, pH 7.5, 300 mM NaCl)
- Scintillation counter and vials

Methodology:

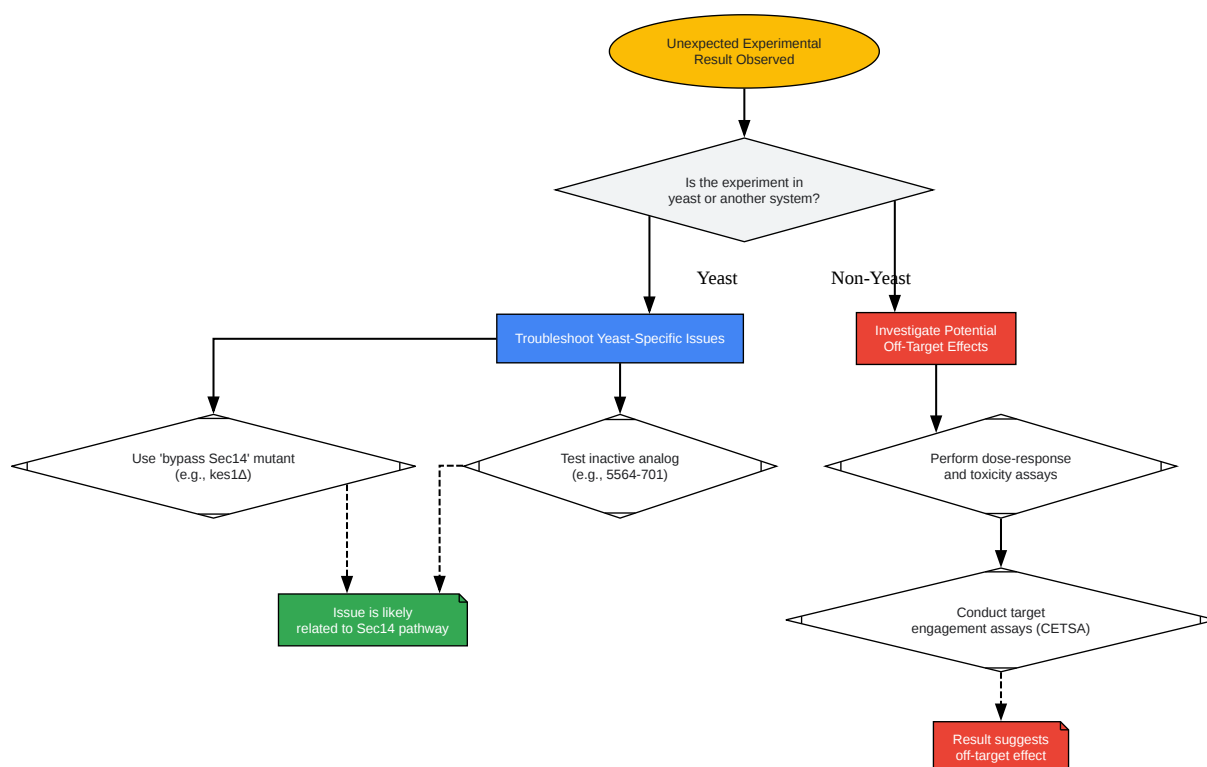
- Pre-incubate purified Sec14 protein with acceptor membranes in the assay buffer.
- Add varying concentrations of **NPPM 6748-481** or DMSO (vehicle control) to the mixture.
- Incubate for 30 minutes at 37°C.
- Initiate the transfer reaction by adding the donor membranes containing [3H]-PtdIns.
- Incubate for an additional 30 minutes at 37°C.
- Stop the reaction (e.g., by pelleting the acceptor membranes).
- Measure the amount of [3H]-PtdIns transferred to the acceptor membranes using a scintillation counter.
- Calculate the percentage of inhibition relative to the DMSO control and determine the IC₅₀ value.

Visualizations



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Caption: On-target signaling pathway of **NPPM 6748-481** in yeast.



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Caption: Troubleshooting workflow for unexpected results with **NPPM 6748-481**.

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